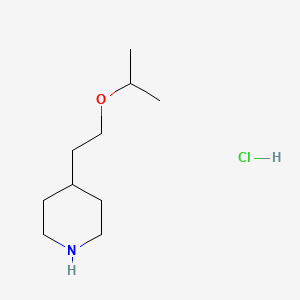

4-(2-Isopropoxyethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2-propan-2-yloxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)12-8-5-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTMBBNPGRHVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Isopropoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-isopropoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-(2-Isopropoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the isopropoxyethyl group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

4-(2-Isopropoxyethyl)piperidine hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of complex organic compounds, particularly in the development of new pharmaceuticals.

- Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and substitution, making it a valuable tool for studying reaction mechanisms.

Biology

- Biological Interactions : Research indicates that it interacts with specific receptors and enzymes, potentially modulating neurotransmitter systems. This interaction may be linked to its anxiolytic and analgesic properties.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and leading to cell lysis.

Medicine

- Therapeutic Potential : Ongoing research explores its use as a precursor for drug development, particularly in treating conditions like cancer and neurodegenerative diseases such as Alzheimer's.

- Anticancer Properties : Initial findings indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress.

Industry

- Production of Industrial Chemicals : The compound is utilized in manufacturing various industrial chemicals due to its chemical stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that 4-(2-Isopropoxyethyl)piperidine hydrochloride exhibits significant antimicrobial activity. In vitro assays showed that it effectively inhibited the growth of several bacterial strains, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Research

Research on the anticancer properties of this compound revealed that it could induce apoptosis in various cancer cell lines. Mechanistic studies indicated involvement of oxidative stress pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 4-(2-Isopropoxyethyl)piperidine hydrochloride | Isopropoxyethyl group at 4-position | Potential anxiolytic properties |

| 3-(2-Isopropoxyethyl)piperidine hydrochloride | Isopropoxyethyl group at 3-position | Different receptor interaction profile |

| 4-(2-Isopropylphenoxy)piperidine hydrochloride | Phenoxy group substitution | Potentially different pharmacological effects |

| N-Methyl-4-(2-isopropoxyethyl)piperidine | Methyl substitution on nitrogen | Altered lipophilicity affecting CNS penetration |

The unique structural configuration of 4-(2-Isopropoxyethyl)piperidine hydrochloride provides distinct advantages over its analogs, particularly in therapeutic contexts.

Mechanism of Action

The mechanism of action of 4-(2-Isopropoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on certain receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets involved are still under investigation, but its effects are believed to be mediated through its piperidine ring structure.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

2-(2-Isopropoxyethyl)piperidine hydrochloride (CAS 1219972-32-3):

- 4-(3-Fluorophenoxy)piperidine hydrochloride (CAS 3202-35-5): Replaces the isopropoxyethyl group with a 3-fluorophenoxy substituent. Molecular weight: 195.23 g/mol .

Halogenated Derivatives

- 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride (CAS 1220027-94-0): Features a bulky 4-chloro-2-isopropylphenoxy group. Higher molecular weight (303.83 g/mol) and increased lipophilicity due to chlorine and isopropyl groups.

4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine hydrochloride (CAS 1523618-16-7):

Ether and Nitro Derivatives

- 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride (CAS 614730-50-6): Nitro group introduces strong electron-withdrawing effects, reducing basicity of the piperidine nitrogen. Molecular weight: 272.73 g/mol. Classified as non-hazardous under GHS, unlike some nitro-containing analogs .

4-(4-Nitrophenyl)piperidine Hydrochloride (CAS 883194-93-2):

Physicochemical and Pharmacological Properties

Physicochemical Data

Pharmacological Analogues

- Dyclonine Hydrochloride (4-butoxy-β-piperidinopropiophenone HCl): A local anesthetic with a butoxyphenyl group. Comparatively, the target compound’s isopropoxyethyl group may offer faster tissue penetration but shorter duration due to smaller alkyl chains .

Biological Activity

Overview

4-(2-Isopropoxyethyl)piperidine hydrochloride is a piperidine derivative characterized by its unique molecular structure, which includes a six-membered ring containing nitrogen and carbon atoms, along with an isopropoxyethyl substituent. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H22ClNO

- IUPAC Name : 4-(2-propan-2-yloxyethyl)piperidine; hydrochloride

- CAS Number : 1220032-54-1

The biological activity of 4-(2-Isopropoxyethyl)piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The piperidine ring is known to facilitate interactions with various receptors and enzymes, potentially influencing cellular processes. Current research suggests that the compound may modulate neurotransmitter systems, although the exact pathways remain under investigation.

Antimicrobial Properties

Recent studies have indicated that 4-(2-Isopropoxyethyl)piperidine hydrochloride exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to interact with specific signaling pathways related to cell survival and proliferation is a focus of current investigations.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(2-Isopropoxyethyl)piperidine hydrochloride against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The compound was found to have a minimum inhibitory concentration (MIC) of 75 µg/mL against E. coli.

| Bacterial Strain | MIC (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 75 | 95 |

| Staphylococcus aureus | 100 | 90 |

Case Study 2: Anticancer Activity

A study investigating the effects of the compound on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations (10-100 µM) led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with 50 µM of the compound.

| Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 50 | 30 |

| 100 | 20 | 60 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Isopropoxyethyl)piperidine hydrochloride, and what reaction conditions optimize purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of the piperidine ring. For example, reacting piperidine with 2-isopropoxyethyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–25°C. The base neutralizes HCl generated during the reaction, driving the reaction forward . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/methanol gradient) is critical to isolate the hydrochloride salt. Industrial-scale methods may employ batch reactors with controlled temperature and agitation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4-(2-Isopropoxyethyl)piperidine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the structure by identifying proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, isopropoxyethyl protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).

- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) assesses purity (>98%) and detects impurities .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(2-Isopropoxyethyl)piperidine hydrochloride?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity but may require lower temperatures to minimize side reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and terminate at maximal product formation .

Q. What strategies are effective in identifying and quantifying synthetic by-products or impurities?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., unreacted 2-isopropoxyethyl chloride or N-alkylated by-products) with a limit of detection (LOD) <0.1% .

- GC-MS Headspace Analysis : Identifies volatile degradation products (e.g., isopropyl alcohol) under thermal stress .

- NMR Spiking : Adds authentic standards (e.g., piperidine HCl) to confirm impurity identity via peak splitting .

Q. Which in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., using H-labeled ligands) to test affinity for CNS targets like σ receptors or monoamine transporters .

- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorometric or colorimetric) measure IC values against acetylcholinesterase or kinases .

- Cell Viability Assays : MTT or resazurin assays in neuronal (SH-SY5Y) or cancer cell lines to assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.